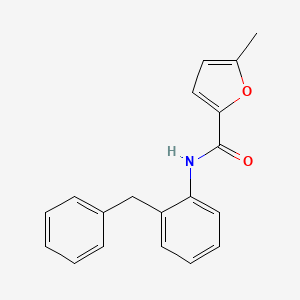

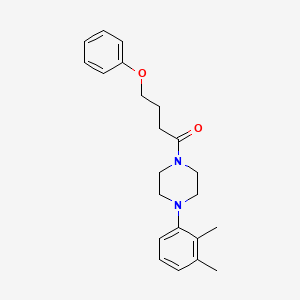

![molecular formula C16H14BrN3O3 B4617904 methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have attracted attention for their diverse pharmacological properties and applications in materials science. The specific compound , with its unique combination of bromo, methoxyphenyl, and methyl groups attached to the pyrazolo[1,5-a]pyrimidine core, is of particular interest for its synthetic challenge and the potential for novel properties and applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various synthetic routes, involving key steps such as cyclocondensation, formylation, and substitution reactions. A common approach for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the regioselective cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation using Vilsmeyer-Haack reagent (Castillo, Tigreros, & Portilla, 2018). This method provides a versatile route for the introduction of various substituents into the pyrazolo[1,5-a]pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. These compounds exhibit a planar structure, allowing for the formation of stable conjugated systems. Structural analyses have revealed the presence of significant electronic interactions between the substituents and the core pyrimidine ring, which can influence the compound's physical and chemical properties (Lu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including alkylation, acylation, and halogenation, allowing for the further functionalization of the molecule. These reactions are influenced by the nature of the substituents and the reaction conditions. The presence of a bromo group in the compound provides a reactive site for nucleophilic substitution reactions, facilitating the introduction of additional functional groups (Catalano et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituents on the heterocyclic ring. Compounds with electron-donating groups, such as methoxy, generally exhibit higher solubility in organic solvents compared to those with electron-withdrawing groups.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, including acidity, basicity, and reactivity, are determined by the electronic effects of the substituents. The bromo and methoxy groups in the compound can influence its reactivity towards nucleophiles and electrophiles, as well as its photophysical properties. Pyrazolo[1,5-a]pyrimidines with specific substituents have been shown to exhibit fluorescence, making them potential candidates for applications in fluorescent probes and materials science (Castillo, Tigreros, & Portilla, 2018).

Applications De Recherche Scientifique

Synthesis and Enzymatic Activity

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have been synthesized and evaluated for their potential biological and enzymatic activities. For instance, researchers have investigated pyrazolo[1,5-a]pyrimidines as inhibitors of xanthine oxidase, an enzyme involved in the metabolic pathway that leads to gout. These studies have led to the identification of compounds with potent inhibitory effects on xanthine oxidase, showcasing the potential therapeutic applications of these derivatives (Springer et al., 1976).

Antiviral Activity

Some derivatives within the pyrazolo[1,5-a]pyrimidine family have been synthesized and screened for their antiviral activities. These compounds have shown activity against various viruses, highlighting their potential as antiviral agents. For example, certain compounds have demonstrated potency against human cytomegalovirus and herpes simplex virus type 1, underscoring the potential utility of these derivatives in antiviral therapy (Saxena et al., 1990).

Fluorescent Probes

Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their applications as fluorescent probes. The synthesis of functional fluorophores based on these compounds has been investigated, with findings indicating that certain derivatives exhibit strong fluorescence intensity and quantum yields. This makes them suitable for use as fluorescent probes in biological and environmental sensing applications, offering a pathway for the development of novel diagnostic tools (Castillo et al., 2018).

Anticancer Activity

There's also interest in the potential anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. Specific compounds within this family have been synthesized and evaluated for their ability to inhibit cancer cell growth. The results from these studies provide a foundation for further exploration into the anticancer properties of these derivatives, potentially leading to new therapeutic options for cancer treatment (Jiu-fu et al., 2015).

Propriétés

IUPAC Name |

methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3/c1-9-14(17)15-18-12(10-4-6-11(22-2)7-5-10)8-13(16(21)23-3)20(15)19-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFHLKUQUBFBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

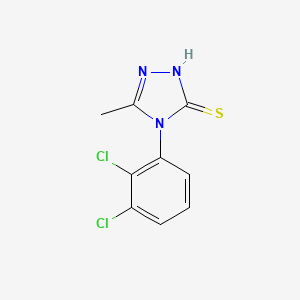

![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)

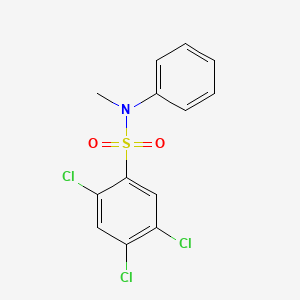

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)

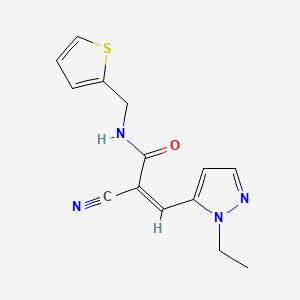

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)

![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)

![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)

![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)